![molecular formula C13H19ClO3S B3845865 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol](/img/structure/B3845865.png)
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol
説明
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol, also known as Ebselen, is a chemical compound that has been widely studied for its potential therapeutic applications. Ebselen belongs to the class of organoselenium compounds and has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
作用機序
The mechanism of action of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol is complex and involves multiple pathways. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to act as a glutathione peroxidase mimic, which helps to reduce oxidative stress by scavenging reactive oxygen species (ROS). 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol also inhibits the activity of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have a wide range of biochemical and physiological effects. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has also been found to modulate various signaling pathways, which play a crucial role in cell survival and apoptosis. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have anti-angiogenic properties, which can inhibit the growth of blood vessels in tumors.
実験室実験の利点と制限
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has several advantages for lab experiments. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol is a potent antioxidant and anti-inflammatory agent, which can be used to study the role of oxidative stress and inflammation in various diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can also be used to study the mechanism of action of various signaling pathways, including the NF-κB and MAPK pathways. However, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has some limitations for lab experiments. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can interact with other compounds, which can affect the results of experiments. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have potential therapeutic applications in various diseases, including neurological disorders, cancer, and cardiovascular diseases. Further studies are needed to elucidate the mechanism of action of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol and to identify its molecular targets. Additionally, the development of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol analogs with improved pharmacokinetic properties and reduced off-target effects could lead to the development of more effective therapeutic agents. Finally, the use of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol in combination with other drugs could enhance its therapeutic efficacy in various diseases.
科学的研究の応用
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and cardiovascular diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have cardioprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
1-[(4-chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-10(2)17-7-13(15)9-18(16)8-11-3-5-12(14)6-4-11/h3-6,10,13,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSDRDJHEODVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CS(=O)CC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [(5-nitro-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B3845782.png)

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3845798.png)
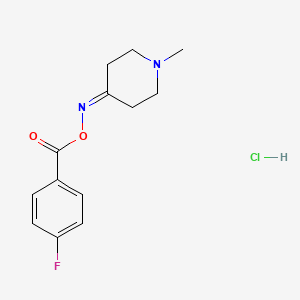


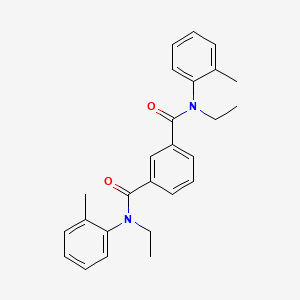
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1-piperidinyl)acetamide](/img/structure/B3845832.png)
![(3-furylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3845844.png)
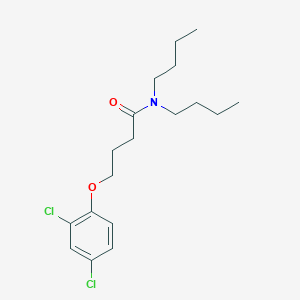
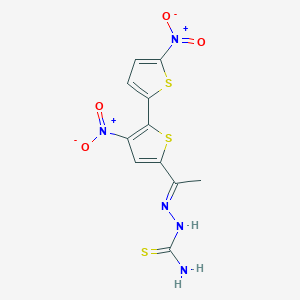

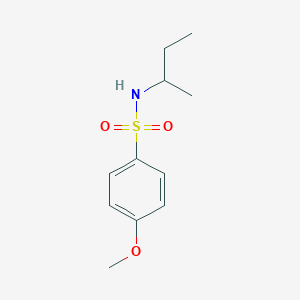
![ethyl N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B3845903.png)